molecular formula C24H28N2O3 B12876745 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol

Cat. No.: B12876745
M. Wt: 392.5 g/mol
InChI Key: PLEOPKVTMOCTRE-UHFFFAOYSA-N
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Description

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is a complex organic compound featuring two oxazoline rings attached to a central ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the industrially produced compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: Similar in structure but with a pyridine core instead of ethanol.

    2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Contains an aniline group instead of ethanol.

    1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: Features an ethane backbone instead of ethanol.

Uniqueness

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is unique due to its ethanol core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

1,1-bis[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]ethanol

InChI

InChI=1S/C24H28N2O3/c1-22(2)14-28-20(25-22)16-6-10-18(11-7-16)24(5,27)19-12-8-17(9-13-19)21-26-23(3,4)15-29-21/h6-13,27H,14-15H2,1-5H3

InChI Key

PLEOPKVTMOCTRE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C(C)(C3=CC=C(C=C3)C4=NC(CO4)(C)C)O)C

Origin of Product

United States

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